(R)-2-methoxyhexadecanoic acid

描述

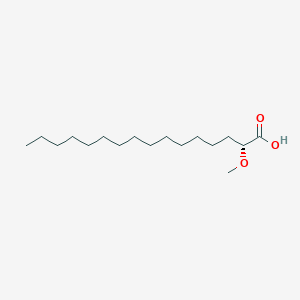

(R)-2-Methoxyhexadecanoic acid is a chiral fatty acid characterized by a methoxy (-OCH₃) group at the second carbon of a 16-carbon chain, with the (R)-configuration at the stereocenter. It is a naturally occurring lipid first identified in the marine sponge Amphimedon compressa . Its synthesis typically involves catalytic hydrogenation of alkynyl precursors (e.g., using Pd/C) or extraction from marine sources .

属性

分子式 |

C17H34O3 |

|---|---|

分子量 |

286.4 g/mol |

IUPAC 名称 |

(2R)-2-methoxyhexadecanoic acid |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/t16-/m1/s1 |

InChI 键 |

YNBIUHDYZWCBSF-MRXNPFEDSA-N |

手性 SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)O)OC |

规范 SMILES |

CCCCCCCCCCCCCCC(C(=O)O)OC |

产品来源 |

United States |

相似化合物的比较

Key Observations:

Chain Length and Branching: this compound shares a C16 backbone with palmitic acid but differs in the methoxy substitution.

Stereochemical Specificity: The (R)-configuration distinguishes it from racemic mixtures (e.g., (±)-2-methoxyhexadecanoic acid) and other enantiomers, which may exhibit divergent bioactivity .

Synthetic Accessibility: Racemic 2-methoxyhexadecanoic acid is synthesized via Pd/C-catalyzed hydrogenation with moderate yields (~56%), but enantioselective synthesis remains less documented .

Table 2: Reported Bioactivity

Key Observations:

Antibacterial Specificity: Methoxy-substituted fatty acids, including racemic 2-methoxyhexadecanoic acid, exhibit antibacterial effects against drug-resistant pathogens. However, the (R)-enantiomer’s activity is inferred rather than explicitly tested .

Mechanistic Gaps : The mode of action (e.g., membrane disruption vs. enzyme inhibition) remains unelucidated for most methoxylated fatty acids.

Stability and Reactivity

This compound is stable under standard conditions but may decompose upon exposure to strong oxidizers, yielding CO₂ and CO . Its stability profile aligns with other methoxylated fatty acids, though branched-chain analogues (e.g., 14-methyl derivatives) may exhibit enhanced thermal stability due to steric effects .

常见问题

Q. What are the established synthetic routes for (R)-2-methoxyhexadecanoic acid, and how is enantiomeric purity validated?

The compound is synthesized via catalytic hydrogenation of precursor alkynes using 10% Pd/C in hexane under H₂, achieving a 56% overall yield across three steps. Enantiomeric purity is confirmed by comparing 13C-NMR and mass spectrometry (MS) data with literature values, ensuring no racemization during synthesis. Chiral chromatography or enzymatic resolution can further validate stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How does structural modification (e.g., methoxy group position) influence physicochemical properties?

Comparative studies with analogs like 2-hydroxyhexadecanoic acid ( ) reveal that methoxy substitution reduces polarity, altering solubility in organic solvents. Computational tools (e.g., LogP predictors) can model these changes, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. What mechanisms underlie the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA)?

Evidence suggests membrane disruption via insertion of the hydrophobic alkyl chain into lipid bilayers, destabilizing bacterial membranes. Advanced studies should combine minimum inhibitory concentration (MIC) assays with fluorescence microscopy using membrane-specific dyes (e.g., Nile Red) to visualize perturbations. Compare enantiomeric activity to determine stereospecific effects .

Q. How can contradictions in biological activity data between enantiomers be resolved?

Discrepancies may arise from differential enzyme binding or metabolic processing. Use surface plasmon resonance (SPR) to measure binding affinities of (R)- and (S)-enantiomers to bacterial targets. Pair with metabolomic profiling to identify stereospecific degradation pathways .

Q. What strategies optimize the synthesis of this compound for higher yields?

Q. How can trace amounts of this compound be detected in complex biological matrices?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with derivatization (e.g., methyl ester formation) to enhance ionization efficiency. Validate using isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. What computational models predict the compound’s interactions with bacterial enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can map binding to MRSA-specific enzymes (e.g., fatty acid biosynthesis proteins). Validate predictions with site-directed mutagenesis and enzymatic inhibition assays .

Methodological Challenges

Q. How do stability concerns impact experimental design?

The compound is sensitive to strong acids/bases and elevated temperatures (). Store under inert gas (N₂/Ar) at –20°C, and avoid aqueous buffers at extreme pH. Monitor degradation via thin-layer chromatography (TLC) during long-term assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。